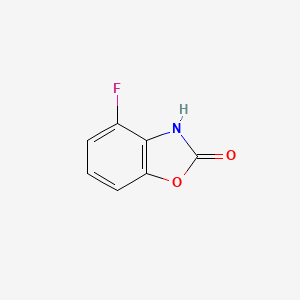

4-Fluoro-1,3-benzoxazol-2(3H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNMLICVXVLIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1,3-benzoxazol-2(3H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Privileged Scaffold

4-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated derivative of the benzoxazolone scaffold, a core structure recognized in medicinal chemistry as a "privileged scaffold". This designation arises from the benzoxazolone moiety's ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. The introduction of a fluorine atom at the 4-position of the benzoxazole ring can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, making this compound a compound of considerable interest in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 590422-12-1 | [1] |

| Molecular Formula | C₇H₄FNO₂ | [2] |

| Molecular Weight | 153.11 g/mol | [2] |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

| Melting Point | Data not definitively available in cited sources. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Poorly soluble in water. | Inferred from related structures |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-amino-3-fluorophenol.

Part 1: Synthesis of the Precursor - 2-Amino-3-fluorophenol

A common and effective method for synthesizing 2-amino-3-fluorophenol is through the reduction of 3-fluoro-2-nitrophenol.

Reaction Scheme:

Caption: Catalytic hydrogenation of 3-fluoro-2-nitrophenol.

Detailed Experimental Protocol for 2-Amino-3-fluorophenol Synthesis: [3]

-

Dissolution: Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol (EtOH).

-

Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (5 g).

-

Hydrogenation: Evacuate the reaction flask and place the mixture under a hydrogen atmosphere (1 atm). Stir the reaction at room temperature for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Filtration: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the palladium catalyst. Wash the silica gel pad with additional ethanol.

-

Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield 2-amino-3-fluorophenol (26 g, 85.7% yield). The product can often be used in the next step without further purification.[3]

Part 2: Cyclization to form this compound

The final step involves the cyclization of 2-amino-3-fluorophenol to form the benzoxazolone ring. A highly effective and mild reagent for this transformation is N,N'-Carbonyldiimidazole (CDI). This reagent acts as a phosgene equivalent, facilitating the intramolecular cyclization.

Reaction Scheme:

Sources

4-Fluoro-1,3-benzoxazol-2(3H)-one molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-1,3-benzoxazol-2(3H)-one

Abstract

The benzoxazolone nucleus is a cornerstone scaffold in modern medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This technical guide provides a comprehensive examination of a specific, promising derivative: this compound. We will dissect its molecular architecture, predicted spectroscopic signatures, and logical synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its structural features and experimental protocols.

Introduction: The Benzoxazolone Scaffold in Drug Discovery

Benzoxazole and its analogue, benzoxazolone, are bicyclic heterocyclic compounds that are fundamental to numerous drug discovery programs.[1][2] Their planar structure and ability to participate in various non-covalent interactions make them privileged frameworks for designing molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

The introduction of a fluorine atom onto this scaffold is a strategic decision in medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[3] this compound represents a key building block that leverages these advantages, making a thorough understanding of its structure and properties essential for its application in synthesizing next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. This molecule consists of a benzene ring fused to a five-membered oxazolone ring, with a fluorine atom substituted at position 4 of the benzene ring.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 590422-12-1 | [4] |

| Molecular Formula | C₇H₄FNO₂ | |

| Molecular Weight | 153.11 g/mol |

The molecule's architecture is defined by several key features:

-

Planarity: The fused aromatic and heterocyclic ring system is largely planar, a feature that often facilitates intercalation into biological macromolecules like DNA or stacking in protein binding pockets.[1]

-

Electronic Effects: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the entire aromatic system. This can influence the pKa of the N-H proton on the oxazolone ring, making it more acidic compared to its non-fluorinated counterpart.[3]

-

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom can act as hydrogen bond acceptors. These capabilities are critical for specific interactions with biological targets.

While a definitive crystal structure for this compound is not publicly available, bond lengths and angles are expected to be consistent with other characterized benzoxazole derivatives.

Spectroscopic Characterization

Accurate spectroscopic analysis is paramount for structural verification and purity assessment. Based on the molecular structure and data from analogous compounds, the following spectroscopic signatures are predicted for this compound.[4]

| Spectroscopy | Predicted Signature | Rationale |

| ¹H NMR | Aromatic protons (3H) expected between δ 6.8-7.5 ppm, exhibiting complex splitting due to H-H and H-F coupling. A broad singlet for the N-H proton is anticipated above δ 10.0 ppm. | The fluorine atom at C4 will couple with the adjacent proton at C5, and potentially a long-range coupling to the proton at C7. |

| ¹³C NMR | Carbonyl carbon (C2) expected around δ 154-156 ppm. Aromatic carbons will appear between δ 105-150 ppm. The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). | The chemical shifts and coupling constants are characteristic of fluorinated aromatic systems and the oxazolone ring.[5] |

| ¹⁹F NMR | A single resonance is expected in the typical range for aryl fluorides (δ -110 to -140 ppm), likely appearing as a multiplet due to coupling with adjacent protons. | Provides direct evidence of the fluorine's chemical environment.[6][7] |

| IR Spectroscopy | N-H stretch: ~3200-3300 cm⁻¹ (broad); C=O stretch: ~1750-1780 cm⁻¹ (strong); C-F stretch: ~1200-1250 cm⁻¹. | These absorption bands are characteristic of the key functional groups present in the molecule. The C=O stretch is a hallmark of the oxazolone ring.[8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 153.02. | The exact mass reflects the elemental composition (C₇H₄FNO₂). Fragmentation may involve the loss of CO and subsequent rearrangements. |

Synthesis Methodology

The most direct and widely adopted strategy for synthesizing benzoxazolones involves the cyclization of a corresponding 2-aminophenol derivative.[9] For this compound, the logical precursor is 2-amino-3-fluorophenol . The cyclization is achieved by introducing a carbonyl group, a reaction historically performed using the highly toxic phosgene gas. Modern, safer protocols utilize phosgene substitutes like triphosgene, carbonyldiimidazole (CDI), or urea.[10]

The following section details a robust and validated protocol for the synthesis of the title compound.

Synthesis Workflow Diagram

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2(3H)-Benzoxazolone,4-fluoro-(9CI)(590422-12-1) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Fluoro-1,3-benzoxazol-2(3H)-one: Synthesis, Identification, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1,3-benzoxazol-2(3H)-one (CAS No. 590422-12-1), a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details the compound's core identification parameters, offers a validated synthesis pathway with a step-by-step protocol, and outlines its key physicochemical and safety data. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to confidently synthesize, identify, and handle this molecule in a laboratory setting.

Introduction and Core Identification

This compound belongs to the benzoxazolone class of heterocyclic compounds. The incorporation of a fluorine atom at the 4-position of the benzoxazole ring system can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make it an attractive scaffold for the design of novel therapeutic agents and functional materials.

A definitive identification of this compound relies on its unique Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source |

| CAS Number | 590422-12-1 | BLDpharm[1], Apollo Scientific[2], Achmem[3], AccelaChem[4] |

| Molecular Formula | C₇H₄FNO₂ | BLDpharm[1] |

| Molecular Weight | 153.11 g/mol | BLDpharm[1] |

| MDL Number | MFCD11845131 | BLDpharm[1] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of this compound is paramount for its effective and safe utilization in a research environment.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Light brown to brown solid | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | Achmem[3] |

Safety and Hazard Information:

As a fine chemical, this compound should be handled with care, following standard laboratory safety procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | Achmem[3] |

| H315 | Causes skin irritation | Achmem[3] |

| H319 | Causes serious eye irritation | Achmem[3] |

| H332 | Harmful if inhaled | Achmem[3] |

| H335 | May cause respiratory irritation | Achmem[3] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312[3]. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Synthesis of this compound

The synthesis of the title compound is logically approached via the cyclization of the key intermediate, 2-amino-3-fluorophenol. This method is a well-established route for the formation of the benzoxazolone ring system. The reaction involves the introduction of a carbonyl group, which can be achieved using various phosgene equivalents, such as N,N'-Carbonyldiimidazole (CDI), triphosgene, or urea. The use of CDI is often preferred due to its relative safety and mild reaction conditions.

Proposed Synthetic Pathway

The two-stage synthesis commences with the preparation of 2-amino-3-fluorophenol from 3-fluoro-2-nitrophenol, followed by cyclization to yield the final product.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-fluorophenol[5]

-

Reaction Setup: In a reaction flask suitable for hydrogenation, dissolve 3-fluoro-2-nitrophenol (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-3-fluorophenol, which can often be used in the next step without further purification.

Stage 2: Synthesis of this compound

Note: This protocol is based on established methods for benzoxazolone synthesis and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitoring: Monitor the formation of the product by TLC.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Analytical Identification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring will also exhibit smaller C-F couplings.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (lactone): A strong, sharp band around 1750-1780 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of the compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for benzoxazolones would also be observed.

Conclusion

This technical guide has consolidated the essential information for the identification, synthesis, and handling of this compound. The provided synthetic pathway offers a reliable and scalable method for its preparation in a laboratory setting. The outlined analytical techniques are fundamental for the verification of its structure and purity. As a fluorinated heterocyclic compound, this compound holds significant potential for future applications in drug discovery and materials science, and this guide serves as a valuable resource for researchers embarking on its study.

References

An In-depth Technical Guide to the Physical Properties of 4-fluoro-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazolone class. Molecules within this class are recognized for their wide range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom to the benzoxazolone core can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination. Due to the limited publicly available data for this specific isomer, this guide also draws upon the well-characterized parent compound, 1,3-benzoxazol-2(3H)-one, to provide a comparative context and predict the influence of 4-position fluorination.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of this compound is depicted below, illustrating the fusion of a fluorinated benzene ring with an oxazolone ring.

Figure 1. Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₇H₄FNO₂ |

| Molecular Weight | 153.11 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=C1)F)NC(=O)O2 |

| InChI Key | Not available |

| CAS Number | Not available |

Comparative Physicochemical Properties

Table 2: Physical Properties of 1,3-benzoxazol-2(3H)-one and Predicted Properties for the 4-fluoro Derivative

| Property | 1,3-benzoxazol-2(3H)-one (Experimental) | This compound (Predicted) | Justification for Prediction |

| Melting Point | 137-141 °C[2] | Likely higher | The strong electronegativity of fluorine can lead to stronger intermolecular dipole-dipole interactions and potentially altered crystal packing, which generally increases the melting point. |

| Boiling Point | >360 °C[1] | Likely higher | Increased molecular weight and polarity due to the fluorine atom would be expected to raise the boiling point. |

| Solubility | Slightly soluble in water[1] | Potentially lower in water, higher in organic solvents | Fluorine substitution increases lipophilicity, which would decrease aqueous solubility but enhance solubility in nonpolar organic solvents. |

| pKa | 9.30[1] | Lower (more acidic) | The electron-withdrawing nature of the fluorine atom on the aromatic ring will stabilize the conjugate base, thereby increasing the acidity of the N-H proton. |

| LogP | 1.41[1] | Higher | The addition of a fluorine atom typically increases the octanol-water partition coefficient (LogP), indicating greater lipophilicity. |

Experimental Protocols for Physical Property Determination

To obtain accurate physical data for this compound, the following experimental protocols are recommended.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Figure 2. Workflow for melting point determination using DSC.

Solubility Assessment

A standard kinetic solubility assay can be performed to determine the solubility in various solvents relevant to drug development.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Solvent Plate: Dispense the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile) into a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well and mix thoroughly.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

-

Analysis: Measure the amount of dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will provide a direct observation of the fluorine atom, appearing as a single resonance, likely a multiplet due to coupling with adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C=O stretch (amide) | 1700-1750 |

| C-F stretch | 1000-1400 |

| Aromatic C=C stretch | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion is 154.0298.

Figure 3. Workflow for spectroscopic characterization.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust framework for its characterization. By leveraging data from the parent compound and established analytical techniques, researchers can confidently determine the physical properties of this and other novel benzoxazolone derivatives. The predicted increase in lipophilicity and acidity conferred by the 4-fluoro substituent suggests that this molecule may possess unique biological properties worthy of further investigation in drug discovery programs.

References

Sources

Spectroscopic data for 4-fluoro-1,3-benzoxazol-2(3H)-one (NMR, IR, Mass Spec)

Introduction

4-fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazolone scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, unambiguous structural characterization of this compound is paramount for researchers in the field.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide integrates predicted data based on established computational methods and comparisons with structurally analogous compounds. The methodologies for data acquisition and the rationale behind the spectral interpretations are detailed to provide a self-validating framework for researchers.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The predicted chemical shifts are based on density functional theory (DFT) calculations, a common and reliable method for predicting NMR spectra.[2][3]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton. The fluorine atom at the C4 position will introduce characteristic splitting patterns due to H-F coupling.

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| NH | 10.5 - 11.5 | br s | - |

| H -5 | 7.1 - 7.3 | dd | JH-H = 8.0, JH-F = 4.0 |

| H -6 | 7.0 - 7.2 | t | JH-H = 8.0 |

| H -7 | 6.8 - 7.0 | dd | JH-H = 8.0, JH-F = 10.0 |

Interpretation:

-

The N-H proton is expected to be a broad singlet and significantly downfield due to its acidic nature and the electronic environment of the carbamate.

-

The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling. The proton at C7 is expected to show the largest coupling to the fluorine atom due to their ortho relationship. The proton at C5 will show a smaller meta coupling to fluorine.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will be characterized by the signals of the seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ) [ppm] | Multiplicity (due to C-F coupling) | Coupling Constant (J) [Hz] |

| C =O (C2) | 154 - 156 | s | - |

| C -F (C4) | 148 - 152 | d | ¹JC-F ≈ 240-250 |

| C -O (C7a) | 142 - 144 | d | JC-F ≈ 10-15 |

| C -N (C3a) | 130 - 132 | d | JC-F ≈ 2-5 |

| C -H (C6) | 123 - 125 | s | - |

| C -H (C5) | 112 - 114 | d | JC-F ≈ 20-25 |

| C -H (C7) | 110 - 112 | d | JC-F ≈ 3-5 |

Interpretation:

-

The carbonyl carbon (C2) will be the most downfield signal among the sp² carbons, typical for a carbamate.

-

The carbon directly bonded to the fluorine (C4) will appear as a doublet with a large coupling constant, a hallmark of a C-F bond.

-

The other aromatic carbons will also exhibit smaller C-F couplings depending on their proximity to the fluorine atom.

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is highly sensitive to the local electronic environment.[4] For this compound, a single resonance is expected.

| Fluorine | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| F -4 | -130 to -140 | m |

Interpretation:

-

The chemical shift is reported relative to a standard such as CFCl₃. The value is a prediction based on data for similar fluorinated aromatic compounds.[5]

-

The multiplicity will be complex due to coupling with the aromatic protons at the C5 and C7 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-F bonds, as well as aromatic C-H and C=C stretching.

| Vibrational Mode | Predicted Frequency (ν) [cm⁻¹] | Intensity |

| N-H stretch | 3200 - 3300 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (cyclic carbamate/lactam) | 1750 - 1770 | Strong |

| Aromatic C=C stretch | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-O stretch | 1150 - 1250 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| Aromatic C-H bend (out-of-plane) | 750 - 900 | Strong |

Interpretation:

-

The N-H stretching frequency will appear as a broad band due to hydrogen bonding in the solid state.

-

The C=O stretching frequency is expected to be at a higher wavenumber compared to acyclic amides due to the ring strain of the five-membered lactam ring.[6]

-

The strong absorption in the 1100-1200 cm⁻¹ region is characteristic of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₇H₄FNO₂, Molecular Weight: 153.11 g/mol ), electron ionization (EI) would likely lead to the following fragmentation pattern.

| m/z | Predicted Fragment | Interpretation |

| 153 | [M]⁺ | Molecular Ion |

| 125 | [M - CO]⁺ | Loss of carbon monoxide |

| 97 | [M - CO - CO]⁺ or [M - CO - HCNF]⁺ | Subsequent loss of CO or a neutral fragment |

Interpretation:

-

The molecular ion peak at m/z 153 should be readily observable.

-

A primary fragmentation pathway for benzoxazolones is the loss of carbon monoxide (CO) from the cyclic carbamate.[7] This would result in a significant peak at m/z 125.

-

Further fragmentation of the m/z 125 ion could occur through various pathways, leading to smaller fragment ions.

Figure 2: Proposed main fragmentation pathway for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Figure 3: Workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, integrating predicted data with fundamental spectroscopic principles and data from analogous compounds. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important fluorinated scaffold. As with any analytical work, it is recommended that researchers confirm these findings with their own experimentally acquired data.

References

- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.

-

Bifulco, G., et al. (2007). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 9(18), 3625-3628. [Link]

-

Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1123613. [Link]

-

Lodewyk, M. W., et al. (2012). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 112(11), 5793-5815. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Sangi, D. P., et al. (2021). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. Anais da Academia Brasileira de Ciências, 93(2). [Link]

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. [Link]

-

Cuyckens, F., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- BenchChem. (2024). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.

-

DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(15), 7892-7901. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6043, 2(3H)-Benzoxazolone. Retrieved from [Link].

- Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros.

-

Powers, A. C., & Sanford, M. S. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. The Journal of Organic Chemistry, 86(24), 17865-17875. [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Fluoroindole. In NIST Chemistry WebBook. Retrieved from [Link].

- Krawiecka, M., et al. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 75(2), 245-254.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 2(3H)-Benzoxazolone. In NIST Chemistry WebBook. Retrieved from [Link].

-

Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link].

- Chemistry LibreTexts. (2023).

- ResearchGate. (2001). FTIR study of five complex ?-lactam molecules.

- MDPI. (2022).

- Acta Chimica Slovenica. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.

- National Institute of Standards and Technology. (n.d.). Benzoxazole. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1,3-Benzoxazol-2-ol.

- SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one.

- SpectraBase. (n.d.). 5-Chloro-1,3-benzoxazol-2-ol.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.

- HETEROCYCLES. (1980). mass spectrometry of oxazoles.

- Wikipedia. (n.d.).

- Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra.

- Zeitschrift für Naturforschung B. (2013). Synthesis, Characterization and Antifungal Evaluation of Novel 2H-1,4-Benzoxazin-3(4H)

- Organic Chemistry Portal. (2015). Benzoxazolone synthesis.

- ChemicalBook. (n.d.). Benzoxazole(273-53-0) 13C NMR spectrum.

- SpectraBase. (n.d.). 1,3-Benzoxazol-2-ol.

- InstaNANO. (n.d.).

- MDPI. (2020).

Sources

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 4-fluoro-1,3-benzoxazol-2(3H)-one Derivatives: From Synthesis to Structural Elucidation

Abstract

The 1,3-benzoxazol-2(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a fluorine atom at the 4-position of this heterocyclic system can significantly modulate its physicochemical and pharmacological properties, making 4-fluoro-1,3-benzoxazol-2(3H)-one derivatives a compelling class of compounds for drug discovery and development. A profound understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides an in-depth exploration of the crystal structure analysis of this compound derivatives, encompassing their synthesis, characterization, and the principles and methodologies of single-crystal X-ray diffraction.

The Significance of the this compound Scaffold

The benzoxazolone nucleus is recognized as a privileged scaffold in drug design due to its unique combination of features.[1] It possesses both lipophilic (benzene ring) and hydrophilic (oxazolone ring) fragments, a weakly acidic nature, and offers multiple sites for chemical modification.[1] These characteristics facilitate favorable interactions with various biological targets.[1] The incorporation of a fluorine atom, particularly at the 4-position, can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule, often leading to improved therapeutic profiles.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of a suitably substituted 2-aminophenol precursor. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A robust method for the synthesis of the parent compound, this compound, involves the reaction of 2-amino-3-fluorophenol with a carbonylating agent.

Materials:

-

2-amino-3-fluorophenol

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et3N)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of 2-amino-3-fluorophenol (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.1 equivalents) is added dropwise to the solution to act as a base.

-

A solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF is added slowly to the reaction mixture. The choice of carbonylating agent is critical; triphosgene is highly efficient but also highly toxic, requiring careful handling, while CDI is a safer alternative.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The synthesized compounds are characterized by various spectroscopic techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[2] In the ¹H NMR spectrum, characteristic signals for the aromatic protons and the N-H proton of the oxazolone ring are observed. In the ¹³C NMR spectrum, the carbonyl carbon of the lactone typically appears in the range of 150-160 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[2] The IR spectrum of a benzoxazolone derivative will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically between 1750 and 1800 cm⁻¹. The N-H stretching vibration is also observable as a broad band around 3200 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which is invaluable for understanding the structural basis of a molecule's properties.[4]

The Crucial First Step: Crystallization

Obtaining high-quality single crystals is often the most challenging part of the process.[5] Several crystallization techniques can be employed for small organic molecules.[6][7]

Common Crystallization Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often requires screening a variety of solvents and solvent mixtures.

Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector.[4] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.[4]

The collected diffraction data is then processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined to improve the agreement between the calculated and observed diffraction data.

Interpreting the Crystal Structure of a Benzoxazole Derivative: An Illustrative Example

| Parameter | Value |

| Chemical Formula | C₉H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.1234 (2) |

| b (Å) | 14.9876 (7) |

| c (Å) | 10.5678 (5) |

| β (°) | 98.765 (4) |

| V (ų) | 801.23 (6) |

| Z | 4 |

| Data for methyl 1,3-benzoxazole-2-carboxylate, a related benzoxazole derivative.[5] |

The analysis of the crystal structure of a this compound derivative would focus on several key aspects:

-

Molecular Conformation: The planarity of the benzoxazole ring system and the orientation of any substituents.

-

Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.

-

Intermolecular Interactions: The identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.

Visualizing the Workflow and Structure

Diagrams are essential for conveying complex scientific workflows and relationships.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

The crystal structure analysis of this compound derivatives is a multifaceted process that provides critical insights for drug discovery and materials science. By combining robust synthetic methods, comprehensive spectroscopic characterization, and the unparalleled detail of single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional architecture of these promising molecules. This structural information is fundamental to understanding their biological activity and for the rational design of new therapeutic agents with enhanced efficacy and safety profiles.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Scapa, R. A., et al. (2021). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(3), 1339-1354. [Link]

-

Kantardjieff, K. A., et al. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 79(9), 1104. [Link]

-

Kachkovskyi, A., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(1), 133-141. [Link]

- Anwar, S., et al. (2018). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 6(9), 415-431.

- Krawiecka, M., et al. (2014). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 71(2), 245-252.

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

Vigh, T., et al. (2020). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Crystals, 10(11), 1017. [Link]

-

Rodríguez-Hornedo, N., & Nehm, S. J. (2017). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 7(4), 101. [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

- A Thesis submitted to the Faculty of the Graduate School of the University of Minnesota. (2017). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH.

-

Kamal, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 961605. [Link]

- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.

-

Al-Soud, Y. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 25(21), 5179. [Link]

-

PubChem. (n.d.). acetic Acid. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide. Retrieved from [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rigaku.com [rigaku.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization [mdpi.com]

- 7. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-fluoro-1,3-benzoxazol-2(3H)-one in different solvents

An In-depth Technical Guide to the Solubility of 4-fluoro-1,3-benzoxazol-2(3H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain its solubility profile in a variety of solvent systems. The content herein integrates theoretical principles with actionable experimental protocols, enabling a thorough characterization of this compound's solubility, a critical parameter in pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a drug candidate like this compound, a derivative of the versatile benzoxazolone scaffold, understanding its solubility is paramount. The benzoxazolone nucleus is recognized as an ideal scaffold in drug design due to its unique physicochemical properties, including a weakly acidic nature and the presence of both lipophilic and hydrophilic regions within its structure.[1][2] These characteristics significantly influence how benzoxazolone-based derivatives interact with biological targets.[1][2]

The aqueous solubility of a compound directly impacts its bioavailability, influencing how efficiently it is absorbed in the body to exert its therapeutic effect.[3][4] Furthermore, solubility in organic solvents is a crucial consideration during synthesis, purification, formulation, and various analytical procedures.[4] This guide will, therefore, provide a robust theoretical and practical foundation for determining the solubility of this compound.

Physicochemical Characterization of this compound

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While specific experimental data for this compound is sparse, we can infer its likely characteristics based on its structural components and related molecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄FNO₂ | Based on chemical structure. |

| Molecular Weight | 153.11 g/mol | Calculated from the molecular formula. |

| Structure | Aromatic benzoxazolone core with a fluorine substituent. | The benzoxazolone core provides a rigid, planar structure. The fluorine atom introduces electronegativity. |

| Polarity | Moderately polar | The presence of the lactam (cyclic amide) and the electronegative fluorine and oxygen atoms contribute to its polarity. The benzene ring is nonpolar. |

| Hydrogen Bonding | Capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O, O-C). | These interactions are crucial for solubility in protic solvents like water and alcohols. |

| pKa | Weakly acidic | The N-H proton of the benzoxazolone ring is expected to be weakly acidic, a characteristic of this class of compounds.[1][2] The exact pKa would need experimental determination. |

| Physical Form | Likely a crystalline solid at room temperature. | Similar benzoxazolone derivatives are solids.[5] |

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Given the moderately polar nature of this compound, it is anticipated to have higher solubility in polar solvents and lower solubility in nonpolar solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the dissolved state. This equilibrium is influenced by several factors:

-

Solvent Polarity: Polar solvents will more effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonding. A table of common laboratory solvents and their properties is provided for reference.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined experimentally for each solvent-solute system.

-

pH (for aqueous solutions): As a weak acid, the solubility of this compound in aqueous media is expected to be pH-dependent.[7] In solutions with a pH above its pKa, the compound will deprotonate to form a more soluble anionic species.

-

Crystalline Structure: The stability of the crystal lattice of the solid will affect its solubility. More stable polymorphs will generally have lower solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7][8]

The Shake-Flask Method: A Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

The solubility is then calculated from the measured concentration, taking into account the dilution factor.

-

Analytical Method Development: HPLC

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.

Workflow for HPLC Method Development:

Caption: A typical workflow for developing an HPLC analytical method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.)[6] | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 80.1 | To be determined | To be determined |

| Ethanol | Polar Protic | 24.6 | To be determined | To be determined |

| Methanol | Polar Protic | 32.7 | To be determined | To be determined |

| Acetone | Polar Aprotic | 21.0 | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | 36.6 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | To be determined | To be determined |

| Dichloromethane | Halogenated | 9.1 | To be determined | To be determined |

| Hexane | Nonpolar | 1.89 | To be determined | To be determined |

This table allows for a direct comparison of solubility across a range of solvents with varying polarities. A graphical representation, such as a bar chart plotting solubility against the solvent's dielectric constant, can further aid in visualizing these trends.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. While pre-existing quantitative data is limited, the protocols outlined herein offer a robust framework for researchers to generate this critical information. The shake-flask method, coupled with a validated HPLC analytical technique, represents the gold standard for obtaining accurate and reliable equilibrium solubility data.

Future work should focus on the experimental execution of these protocols to populate the solubility data table. Additionally, investigating the temperature and pH dependence of solubility will provide a more complete understanding of this compound's behavior, which is invaluable for its potential development as a therapeutic agent.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

- Ahmad, I., et al. (2023).

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2,1,3-benzoxadiazole. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Retrieved from [Link]

- Fakhree, M. A. A., et al. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives.

-

PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link]

- Ali, I., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules.

- Unsalan, S., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie.

-

PubChem. (n.d.). acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). US20250223284, Example Table 2.16. Retrieved from [Link]

-

Organic Chemistry Resources Worldwide. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- de Freitas, M. P., et al. (2024). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. Anais da Academia Brasileira de Ciências.

-

PubChem. (n.d.). 4-Fluoro-N-{3-[5-(2-methyl-benzoyl)-thiazol-2-ylamino]-propyl}-benzenesulfonamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. Buy N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide [smolecule.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Incorporation of Fluorine in Benzoxazolone Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The strategic introduction of fluorine into this core structure has emerged as a powerful approach to modulate and enhance its therapeutic potential. This guide provides an in-depth technical exploration of the role of fluorine substitution in benzoxazolone compounds, intended for researchers, scientists, and drug development professionals. We will delve into the profound impact of fluorine on the physicochemical properties, biological activity, and pharmacokinetic profile of these compounds. This document will further provide detailed synthetic protocols, structure-activity relationship (SAR) analyses, and case studies to equip researchers with the practical knowledge to leverage fluorine's unique properties in the design of next-generation benzoxazolone-based therapeutics.

The Benzoxazolone Core: A Versatile Pharmacophore

The benzoxazolone ring system, a bicyclic heteroaromatic compound, serves as an ideal foundation for drug design due to its unique physicochemical characteristics. It possesses a weakly acidic nature, a combination of lipophilic and hydrophilic regions, and offers multiple sites for chemical modification on both the benzene and oxazolone rings.[1] These attributes facilitate favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[2][3]

The Fluorine Advantage: Strategic Physicochemical Modulation

The incorporation of fluorine, the most electronegative element, into organic molecules imparts a range of unique properties that can be strategically exploited in drug design.[4] When introduced into the benzoxazolone scaffold, fluorine can profoundly influence key physicochemical parameters that govern a drug's efficacy and developability.

Metabolic Stability

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This enhanced metabolic stability can lead to a longer in vivo half-life and potentially reduced dosing frequency for fluorinated benzoxazolone derivatives.

Lipophilicity and Permeability

Fluorine substitution can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and ability to cross cell membranes.[4] The introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[5]

pKa Modulation

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4] This modulation of acidity/basicity can influence a compound's ionization state at physiological pH, thereby affecting its solubility, receptor binding, and pharmacokinetic properties.[4]

Conformational Control and Binding Affinity

Fluorine's small steric footprint allows it to act as a "super-hydrogen," mimicking hydrogen in size while exerting potent electronic effects.[4] This can lead to favorable conformational changes in the molecule, promoting optimal interactions with the target protein's binding pocket and enhancing binding affinity. Fluorine can also participate in unique non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions and hydrogen bonds, further strengthening drug-receptor binding.[5]

Synthesis of Fluorinated Benzoxazolone Derivatives

The synthesis of fluorinated benzoxazolones typically involves the cyclization of a substituted o-aminophenol with a carbonylating agent or the introduction of fluorine onto a pre-formed benzoxazolone ring.

General Synthesis of the Benzoxazolone Core

A common method for constructing the benzoxazolone ring is the condensation of an appropriately substituted 2-aminophenol with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI).[6]

Experimental Protocol: General Synthesis of a Benzoxazolone from 2-Aminophenol

Materials:

-

2-Aminophenol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in anhydrous THF.

-

Addition of CDI: To the stirred solution, add CDI (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzoxazolone.

Synthesis of Fluorinated Benzoxazolones

Fluorine can be incorporated either by starting with a fluorinated precursor or by late-stage fluorination.

3.2.1. From Fluorinated 2-Aminophenols

The most straightforward approach involves using a commercially available or synthesized fluoro-substituted 2-aminophenol in the general cyclization protocol described above. For example, 5-fluoro-2-aminophenol can be used to synthesize 5-fluorobenzoxazol-2-one.

3.2.2. N-Alkylation of Fluorinated Benzoxazolones

The nitrogen atom of the benzoxazolone ring can be readily alkylated to introduce various side chains, which is a common strategy to modulate pharmacological activity.[7]

Experimental Protocol: N-Alkylation of 5-Fluorobenzoxazol-2-one

Materials:

-

5-Fluorobenzoxazol-2-one

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-fluorobenzoxazol-2-one (1.0 eq) in anhydrous acetone, add K₂CO₃ (1.1 eq) and stir for 15 minutes at room temperature.

-

Addition of Alkyl Halide: Add the alkyl halide (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up:

-

Once the reaction is complete, evaporate the solvent.

-

Take up the residue in ethyl acetate and wash with water (3 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel.[8]

Structure-Activity Relationship (SAR) of Fluorinated Benzoxazolones

The position and nature of the fluorine substitution on the benzoxazolone ring, as well as the substituents at other positions, significantly influence the biological activity. SAR studies are crucial for optimizing the potency and selectivity of these compounds.[9]

Impact of Fluorine Position

The placement of fluorine on the benzene ring can have a dramatic effect on activity. For instance, in a series of benzoxazolone derivatives targeting the 18 kDa translocator protein (TSPO), the position of the fluorine substituent was found to be critical for binding affinity.[9]

Quantitative SAR (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel fluorinated benzoxazolone derivatives. These models often highlight the importance of electrostatic and steric fields, confirming the significant role of fluorine in modulating these properties.[10][11]

Table 1: Exemplary SAR Data for Fluorinated Benzoxazolone Analogs

| Compound ID | Fluorine Position | Other Substituents | Biological Target | Activity (IC₅₀/MIC) | Reference |

| FBZ-1 | 5-Fluoro | N-benzyl | TSPO | 15 nM | [9] |

| FBZ-2 | 6-Fluoro | N-benzyl | TSPO | 85 nM | [9] |

| FBO-1 | 7-Fluoro | C2-aryl | PPO | pKi > 8 | [10] |

| FBO-2 | None | C2-aryl | PPO | pKi < 7 | [10] |

| TBZ-21 | 6-Fluoro | Complex side chain | M. tuberculosis | 0.25-0.50 µg/mL | [12] |

This table is a representative example and not an exhaustive list.

Case Studies in Drug Development

The strategic application of fluorine in benzoxazolone scaffolds has led to the discovery of promising drug candidates in various therapeutic areas.

Anticancer Agents

Fluorinated benzoxazole derivatives have shown potent anticancer activity. For example, a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrated significant cytotoxicity against human lung carcinoma cells.[13] The presence of the fluorine atom was crucial for the observed activity.

Antituberculosis Agents

A novel series of fluorine-containing benzoxazinyl-oxazolidinones, which can be considered as structurally related to benzoxazolones, have been developed as potent agents against multidrug-resistant tuberculosis.[12] Compound 21 from this series exhibited outstanding in vitro activity and excellent pharmacokinetic properties, with the fluorine atom playing a key role in both improving activity and reducing toxicity.[12][14]

Characterization of Fluorinated Benzoxazolones

The structural elucidation of newly synthesized fluorinated benzoxazolones relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the compounds. ¹⁹F NMR is particularly useful for verifying the incorporation and chemical environment of the fluorine atom.[15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the carbonyl (C=O) stretch of the oxazolone ring and the C-F bond vibrations.[17]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[15]

Conclusion and Future Perspectives

The incorporation of fluorine into the benzoxazolone scaffold is a well-established and highly effective strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with enhanced metabolic stability, improved bioavailability, and greater potency. The synthetic methodologies are generally robust, and a growing body of SAR data provides a rational basis for the design of new and improved fluorinated benzoxazolone derivatives. As our understanding of the subtle effects of fluorine on molecular interactions continues to grow, we can expect the development of even more sophisticated and targeted fluorinated benzoxazolone-based therapeutics to address a wide range of unmet medical needs.

Visualizations

Diagram 1: General Synthesis of Benzoxazolones

Caption: Workflow for the synthesis of the benzoxazolone core.

Diagram 2: Impact of Fluorine Substitutiondot

Sources